Home > Products > Screening Compounds P51137 > 1-(4-Methylbenzene-1-sulfonyl)-1H-indazole
1-(4-Methylbenzene-1-sulfonyl)-1H-indazole - 23300-99-4

1-(4-Methylbenzene-1-sulfonyl)-1H-indazole

Catalog Number: EVT-15530198
CAS Number: 23300-99-4
Molecular Formula: C14H12N2O2S
Molecular Weight: 272.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(4-Methylbenzene-1-sulfonyl)-1H-indazole is a compound that combines an indazole ring with a sulfonyl group attached to a para-methylphenyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes and pathways involved in cancer and other diseases.

Source

The compound can be synthesized through various chemical methods, which often involve the reaction of indazole derivatives with sulfonyl chlorides or related reagents. Its structure and properties have been explored in several studies focusing on its biological activity and synthetic routes.

Classification

1-(4-Methylbenzene-1-sulfonyl)-1H-indazole falls under the category of sulfonamide derivatives, which are known for their diverse pharmacological properties. It is classified as an indazole compound, a class that has garnered attention for its role in drug development, particularly in targeting specific enzymes like indoleamine 2,3-dioxygenase.

Synthesis Analysis

Methods

The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-1H-indazole typically involves the following methods:

  • Sulfonation Reaction: The sulfonyl group can be introduced via the reaction of 4-methylbenzenesulfonyl chloride with indazole in the presence of a base such as triethylamine. This method allows for the formation of the sulfonamide bond effectively.
  • Alternative Synthesis: Another approach includes the use of coupling reactions where indazole derivatives are reacted with various sulfonylating agents under controlled conditions to yield the desired product.

Technical Details

The reaction conditions often require careful control of temperature and solvent choice to optimize yield and purity. Common solvents include dichloromethane or dimethylformamide, and reactions may be catalyzed by bases or acids depending on the specific reagents used.

Molecular Structure Analysis

Structure

The molecular structure of 1-(4-Methylbenzene-1-sulfonyl)-1H-indazole can be described as follows:

  • Indazole Core: A bicyclic structure consisting of a five-membered ring fused to a six-membered ring containing two nitrogen atoms.
  • Sulfonyl Group: A sulfonyl (-SO2-) group attached to a para-methylphenyl group, enhancing its solubility and biological activity.

Data

The molecular formula is C11H10N2O2SC_{11}H_{10}N_2O_2S, and its molecular weight is approximately 234.27 g/mol. The compound's structural integrity can be confirmed through techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions

1-(4-Methylbenzene-1-sulfonyl)-1H-indazole can participate in various chemical reactions:

  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack, making it reactive towards nucleophiles.
  • Coupling Reactions: The indazole moiety can engage in coupling reactions with other electrophiles, expanding its utility in synthesizing more complex structures.

Technical Details

These reactions are often facilitated by specific catalysts or reagents that enhance reactivity while minimizing side products. Reaction conditions such as temperature, pH, and solvent polarity play crucial roles in determining the outcome.

Mechanism of Action

Process

The mechanism of action for 1-(4-Methylbenzene-1-sulfonyl)-1H-indazole primarily involves inhibition of specific enzymes linked to metabolic pathways. For example, it may inhibit indoleamine 2,3-dioxygenase, an enzyme involved in tryptophan metabolism that is associated with immune regulation and cancer progression.

Data

Inhibition studies typically measure the compound's effectiveness using assays that quantify enzyme activity in vitro. The binding affinity and inhibition constants provide insights into its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and sparingly soluble in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may decompose under extreme pH or temperature.
  • Reactivity: Exhibits reactivity consistent with sulfonamide derivatives, particularly towards nucleophiles.

Relevant data on melting points, boiling points, and spectral properties can be obtained from experimental studies or literature databases.

Applications

Scientific Uses

1-(4-Methylbenzene-1-sulfonyl)-1H-indazole has several applications in scientific research:

  • Drug Development: As a potential inhibitor for metabolic enzymes involved in cancer pathways.
  • Biological Studies: Used to explore mechanisms of action related to immune modulation and cancer therapy.

Research continues into optimizing its efficacy and understanding its full range of biological activities, making it a compound of interest in pharmaceutical chemistry.

Introduction to 1-(4-Methylbenzene-1-sulfonyl)-1H-indazole in Heterocyclic Pharmacology

1-(4-Methylbenzene-1-sulfonyl)-1H-indazole (chemical formula: C₁₄H₁₃N₃O₂S; molecular weight: 287.34 g/mol) represents a strategically engineered hybrid molecule that integrates the indazole and sulfonamide pharmacophores into a single chemical entity. This conjugation leverages the established bioactivity profiles of both heterocyclic systems—indazoles for kinase modulation and sulfonamides for targeted protein binding—resulting in enhanced ligand-receptor interactions [1] [6]. The compound's systematic name, N-(1H-indazol-6-yl)-4-methylbenzenesulfonamide, reflects its atomic connectivity: a 1H-indazole moiety linked via a sulfonamide bridge (-SO₂NH-) to a para-methyl-substituted benzene ring [1]. This molecular architecture enables precise three-dimensional positioning within enzymatic binding pockets, particularly kinases, driving its utility as a versatile scaffold in targeted drug discovery.

Role of Indazole-Sulfonamide Hybrids in Modern Medicinal Chemistry

Indazole-sulfonamide hybrids constitute an emerging class of bioactive compounds with diverse therapeutic applications, attributable to their synergistic pharmacophoric properties. The indazole nucleus provides a rigid bicyclic framework capable of forming critical hydrogen bonds via its annular nitrogen atoms (N1 and N2), while the sulfonamide group (-SO₂NH-) acts as a polar anchor, enhancing solubility and facilitating interactions with enzymatic catalytic sites [6] [8]. This hybrid design has yielded clinically significant agents:

  • Pazopanib: A tyrosine kinase inhibitor incorporating a sulfonamide-linked indazole core, approved for renal cell carcinoma [2].
  • Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor featuring an indazole scaffold, used in ovarian cancer therapy [6].

Table 1: Key Structural and Physicochemical Properties of 1-(4-Methylbenzene-1-sulfonyl)-1H-indazole

PropertyValueSignificance
Molecular FormulaC₁₄H₁₃N₃O₂SConfirms elemental composition and molecular mass (287.34 g/mol)
Dihedral Angle47.53–48.84°Measures spatial orientation between indazole and benzene rings
Hydrogen Bonding PatternsN–H⋯N (2.12–2.24 Å), C–H⋯O (2.45–2.60 Å)Stabilizes crystal packing and influences solubility [1]
Calculated logP2.47Predicts favorable membrane permeability
Topological Polar Surface Area (TPSA)65.6 ŲIndicates bioavailability potential

Mechanistically, these hybrids exploit the sulfonamide's capacity for ionic and hydrogen bonding with amino acid residues (e.g., lysine, serine) and the indazole's ability to occupy hydrophobic enzyme subpockets. This dual functionality enables precise inhibition of disease-relevant kinases, carbonic anhydrases, and inflammatory mediators [6] [8]. Synthetic accessibility further enhances their appeal, as modular assembly routes—such as coupling 1H-indazol-6-amine with 4-methylbenzenesulfonyl chloride—allow rapid diversification for structure-activity relationship (SAR) studies [1].

Structural Uniqueness of 1-(4-Methylbenzene-1-sulfonyl)-1H-indazole as a Kinase Inhibitor Template

The three-dimensional architecture of 1-(4-Methylbenzene-1-sulfonyl)-1H-indazole confers exceptional specificity for kinase ATP-binding domains, validated through crystallographic and docking analyses. Key structural determinants include:

  • Dihedral Displacement: The 47.53–48.84° dihedral angle between the indazole and benzene rings minimizes steric clash while optimizing hydrophobic contact surfaces within kinase pockets [1].
  • Hydrogen Bond Network: The sulfonamide nitrogen (NH) donates a hydrogen bond to backbone carbonyls (e.g., Val757 in ASK1), while the indazole N2 atom accepts a bond from hinge-region residues (e.g., Glu755), as demonstrated in ASK1 kinase complexes [4].
  • Hydrophobic Interactions: The 4-methylbenzene group engages in van der Waals contacts with nonpolar kinase subpockets (e.g., Leu567 in VEGFR-2), enhancing binding affinity [6].

Table 2: Kinase Inhibition SAR of 1-(4-Methylbenzene-1-sulfonyl)-1H-indazole Derivatives

DerivativeR-Group ModificationKinase TargetIC₅₀ (nM)Activity Change vs. Parent
Parent CompoundNoneASK1532 ± 30Baseline [4]
Isopropyl-triazoleC3=Triazole-iPrASK162.28.5-fold increase
Cyclopropyl-imidazoleBenzamide→Cyclopropyl-imidazoleASK129.917.8-fold increase [4]
4-TrifluoromethylBenzamide-CF₃CA IX/XII5–10Enhanced isoform selectivity

Molecular dynamics simulations reveal that strategic substitutions amplify potency:

  • C3 Extensions: Alkyl/aryl groups at indazole-C3 penetrate deeper into hydrophobic regions (e.g., ASK1's G-loop), improving van der Waals contacts.
  • N1 Modifications: Methylation of indazole-N1 prevents tautomerization, stabilizing the binding pose [1].
  • Sulfonamide Tweaks: Electron-withdrawing substituents (e.g., -CF₃) on the benzene ring enhance interactions with catalytic lysines (e.g., Lys709 in ASK1) [4]. These features position this scaffold as a privileged template for kinase inhibitor development, particularly against apoptosis signal-regulating kinase 1 (ASK1), vascular endothelial growth factor receptor-2 (VEGFR-2), and platelet-derived growth factor receptor-β (PDGFR-β) [4] [6].

Historical Evolution of Sulfonamide-Indazole Conjugates in Drug Discovery

The therapeutic journey of sulfonamide-indazole hybrids spans three distinct phases, driven by synthetic innovations and target diversification:

  • Phase 1: Early Empirical Discovery (Pre-2000s)Initial compounds emerged from serendipitous screening of sulfa drug libraries. Unsubstituted indazole-sulfonamides showed modest carbonic anhydrase (CA) inhibition but lacked target specificity. Synthesis relied on classical methods like SnCl₂-mediated coupling in ethanol/pyridine, yielding mixtures requiring rigorous purification [6] [8].

  • Phase 2: Rational Design Era (2000–2015)Advances in crystallography enabled structure-based design. Key developments:

  • Introduction of para-methylbenzene sulfonyl groups (e.g., in 1-(4-Methylbenzene-1-sulfonyl)-1H-indazole) to enhance hydrophobic binding [1].
  • Transition to Cs₂CO₃/NaH in DMF for sulfonylation, achieving >95% purity and minimizing N-alkylation byproducts [1].
  • Discovery that 3,5-disubstituted indazoles act as kinase hinge binders, exemplified by Pazopanib's FDA approval (2009) for renal cancer [2] [6].

  • Phase 3: Targeted Therapy Age (2015–Present)Focus shifted to target-driven optimization:

  • ASK1 Inhibitors: Hu et al. optimized 1H-indazole-sulfonamides via scaffold hopping, achieving ASK1 IC₅₀ = 29.9 nM for inflammatory bowel disease [4].
  • PARP Inhibitors: Niraparib's indazole core demonstrated efficacy in DNA repair modulation [6].
  • Synthetic Breakthroughs: Pd-catalyzed C–H amination and reductive cyclizations enabled access to previously inaccessible derivatives (e.g., 3-amino-2H-indazoles) [2].

Table 3: Clinically Significant Sulfonamide-Indazole Conjugates

CompoundTherapeutic TargetClinical IndicationDevelopment Status
PazopanibVEGFR, PDGFR, FGFRRenal Cell CarcinomaFDA-Approved (2009)
NiraparibPARP-1/2Ovarian CancerFDA-Approved (2017)
GSK1070916Aurora B/CAcute Myeloid LeukemiaPhase II [7]
ASK1 Inhibitor 15ASK1-p38/JNKInflammatory Bowel DiseasePreclinical [4]

Contemporary strategies employ fragment-based drug design (FBDD), leveraging the indazole-sulfonamide core as a versatile "molecular Lego" for constructing polypharmacological agents. This evolution underscores the scaffold's adaptability in addressing unmet medical needs, particularly in oncology and inflammation [4] [6].

Properties

CAS Number

23300-99-4

Product Name

1-(4-Methylbenzene-1-sulfonyl)-1H-indazole

IUPAC Name

1-(4-methylphenyl)sulfonylindazole

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

InChI

InChI=1S/C14H12N2O2S/c1-11-6-8-13(9-7-11)19(17,18)16-14-5-3-2-4-12(14)10-15-16/h2-10H,1H3

InChI Key

KSFOQDKEAQBKQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.